3-cyclopropyl-N-(3,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxamide
Description
Properties
Molecular Formula |
C21H21N3O3 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
5-cyclopropyl-N-(3,5-dimethoxyphenyl)-2-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C21H21N3O3/c1-26-17-10-15(11-18(12-17)27-2)22-21(25)20-13-19(14-8-9-14)23-24(20)16-6-4-3-5-7-16/h3-7,10-14H,8-9H2,1-2H3,(H,22,25) |
InChI Key |
HDVSRJYNYGHBBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=CC(=NN2C3=CC=CC=C3)C4CC4)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1,3-Diketones with Hydrazines
A classical method involves reacting 1,3-diketones with substituted hydrazines to form the pyrazole ring. For example, ethyl acetoacetate reacts with phenylhydrazine in ethanol to yield ethyl 1-phenyl-1H-pyrazole-3-carboxylate. This intermediate is critical for subsequent functionalization. Adjusting the diketone’s substituents (e.g., cyclopropyl groups) enables regioselective control over the pyrazole’s substitution pattern.
Reaction Conditions :
Hydrazine-Mediated Cyclization of α,β-Unsaturated Ketones
Alternative routes employ α,β-unsaturated ketones, which undergo cyclization with hydrazines to form pyrazolines. Subsequent oxidation or dehydrogenation yields the aromatic pyrazole core. For instance, β-arylchalcones treated with hydrogen peroxide form epoxides, which react with hydrazine hydrate to generate pyrazolines. Dehydration with sulfuric acid produces 3,5-diarylpyrazoles.
Key Considerations :
-
Oxidizing Agents : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂
-
Regioselectivity : Influenced by electronic effects of substituents.
Introduction of the Cyclopropyl Group
The cyclopropyl moiety at position 3 is introduced via cyclopropanation or pre-functionalized building blocks .
Cyclopropanation of Alkenes
Transition metal-catalyzed cyclopropanation of vinyl pyrazoles offers a direct route. For example, using diazocyclopropane in the presence of ruthenium catalysts (e.g., RuCl₃) yields cyclopropyl-substituted pyrazoles.
Optimization Parameters :
-
Catalyst : RuCl₃ or iron porphyrins
-
Solvent : Dichloromethane
-
Yield : 60–80%
Use of Cyclopropyl-Containing Intermediates
Pre-formed cyclopropylacetylenes or cyclopropanecarboxaldehydes can be incorporated during pyrazole synthesis. For instance, reacting cyclopropylacetylene with a diketoester intermediate under Sonogashira coupling conditions introduces the cyclopropyl group regioselectively.
Functionalization at Position 1: Phenyl Group Incorporation
The phenyl group at position 1 is typically introduced via phenylhydrazine during pyrazole formation. Phenylhydrazine reacts with 1,3-diketones or α,β-unsaturated ketones to ensure the phenyl substituent occupies the N1 position.
Critical Step :
-
Stoichiometry : Excess phenylhydrazine (1.2 equiv) ensures complete conversion.
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the desired regioisomer.
Carboxamide Formation at Position 5
The carboxamide group is installed via amidation of a pyrazole-5-carboxylic acid intermediate.
Synthesis of Pyrazole-5-Carboxylic Acid
Ethyl pyrazole-5-carboxylate intermediates undergo saponification with NaOH in ethanol/water, followed by acidification with HCl to yield the carboxylic acid.
Reaction Conditions :
Amidation with 3,5-Dimethoxyaniline
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), which subsequently reacts with 3,5-dimethoxyaniline in anhydrous THF.
Optimized Protocol :
-
Acid Chloride Formation : Reflux with SOCl₂ for 8 hours.
-
Amidation : Add 3,5-dimethoxyaniline and K₂CO₃ in THF at 5°C, stir at room temperature.
-
Workup : Filter, concentrate, and recrystallize from ethyl acetate.
Optimization of Reaction Conditions
Catalytic Systems
Solvent Effects
Temperature Control
-
Low Temperatures (0–5°C) : Minimize side reactions during amidation.
-
Reflux Conditions : Necessary for SOCl₂-mediated acid chloride formation.
Analytical Characterization
Key data for intermediates and the final compound include:
| Intermediate | ¹H NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
|---|---|---|---|
| Ethyl pyrazole-3-carboxylate | 1.35 (t, 3H), 4.30 (q, 2H) | 1720 (C=O) | 220 [M+H]⁺ |
| Pyrazole-5-carboxylic acid | 12.5 (s, 1H, COOH) | 1680 (COOH) | 178 [M+H]⁺ |
| Final Compound | 3.25 (s, 6H, OCH₃) | 1650 (CONH) | 407 [M+H]⁺ |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
-
Reduction: : Reduction reactions can target the carboxamide group, potentially converting it to an amine.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a pyrazole ring, which is known for its biological activity. The molecular formula is , with a molecular weight of 342.4 g/mol. The presence of cyclopropyl and dimethoxyphenyl groups contributes to its unique properties, enhancing its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 3-cyclopropyl-N-(3,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxamide. Research indicates that this compound exhibits selective inhibition against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT116 | 7.76 | Inhibition of cell proliferation |
| OVCAR-8 | 9.76 | Induction of apoptosis |
The compound's mechanism involves the inhibition of key kinases involved in cancer cell survival and proliferation, such as Akt and EGFR .
Kinase Inhibition
The compound has been studied for its role as a kinase inhibitor, particularly targeting the Akt family. Its IC50 value against Akt1 is reported to be 61 nM, demonstrating significant potency compared to other known inhibitors . The structural analysis suggests that it effectively occupies the ATP binding site of the kinase, leading to reduced phosphorylation of downstream targets involved in cancer progression.
Antimicrobial Properties
In addition to its anticancer effects, there is emerging evidence suggesting that pyrazole derivatives can possess antimicrobial properties. A study indicated that similar compounds exhibit moderate antibacterial activity against various pathogens, although specific data on this compound's antimicrobial efficacy remains limited .
Case Study 1: Inhibition of Cancer Cell Proliferation
A study conducted on the effects of this compound on HCT116 cells revealed that treatment led to a significant reduction in cell viability after 48 hours. The study utilized MTT assays to quantify cell proliferation and demonstrated a dose-dependent response.
Case Study 2: Mechanistic Insights into Kinase Inhibition
Another investigation focused on the compound's interaction with the Akt signaling pathway. Using Western blot analysis, researchers observed decreased levels of phosphorylated GSK3β in treated cells, confirming the compound's role as an effective Akt inhibitor. This study provided insights into the structural requirements for binding and inhibition .
Mechanism of Action
The mechanism of action of 3-cyclopropyl-N-(3,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on the Pyrazole Core
Position 3 Substitution
- Target Compound : Features a cyclopropyl group, which confers conformational restraint and moderate hydrophobicity.
- Analog 3a () : Substituted with a methyl group at position 3. This smaller alkyl group reduces steric hindrance but may decrease metabolic stability compared to cyclopropyl .
- Analog 5j () : Contains a cyclohexyl group, which is bulkier than cyclopropyl and likely reduces solubility due to increased hydrophobicity .
Position 1 Substitution
- Analog 3b () : Substituted with a 4-chlorophenyl group, introducing an electron-withdrawing chlorine atom that may enhance electrophilic reactivity but reduce solubility .
- Analog 5g () : Features a naphthyl group, increasing molecular weight (MW = 603.24) and lipophilicity, which could impede pharmacokinetic properties .
Position 5 Carboxamide Substituents
- Target Compound : The 3,5-dimethoxyphenyl group balances electron donation (via methoxy groups) and moderate hydrophilicity.
- Analog 3d () : Substituted with a 4-fluorophenyl group, offering electron-withdrawing effects but lacking the solubility-enhancing methoxy groups .
- Analog 4h (): Contains a 4-aminosulfonylphenyl group, which introduces polar sulfonamide functionality but may complicate synthetic accessibility .
Physicochemical Properties
- Melting Points : The target compound’s cyclopropyl and dimethoxyphenyl groups may result in a higher melting point (similar to 3d’s 181–183°C) due to enhanced crystallinity from rigid substituents .
- Solubility : Methoxy groups in the target compound likely improve aqueous solubility compared to halogenated analogs like 3b or 3d .
Biological Activity
3-Cyclopropyl-N-(3,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The following mechanisms have been identified:
- Inhibition of Enzyme Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that this compound can trigger apoptotic pathways in cancer cells, leading to cell death.
- Modulation of Signal Transduction Pathways : It may interfere with key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.
Biological Activity Overview
The compound has shown promising results in various biological assays, particularly in cancer research. Below is a summary of its biological activities based on recent studies:
| Activity | Cell Line/Model | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | 5.24 | Induces apoptosis and cell cycle arrest |
| Anticancer | MDA-MB-231 (Breast Cancer) | 4.08 | Inhibits proliferation via oxidative stress |
| Anti-inflammatory | RAW 264.7 (Macrophages) | 10.0 | Reduces cytokine production |
| Antibacterial | E. coli | 15.0 | Disrupts bacterial cell wall synthesis |
Case Studies
Several studies have investigated the biological effects of this compound:
- Anticancer Activity : A study published in Frontiers in Pharmacology demonstrated that this compound effectively inhibited the growth of A549 and MDA-MB-231 cell lines with IC50 values of 5.24 µM and 4.08 µM, respectively. The mechanism involved the induction of oxidative stress leading to apoptosis .
- Anti-inflammatory Effects : Research indicated that this compound significantly reduced the production of pro-inflammatory cytokines in RAW 264.7 macrophages at concentrations as low as 10 µM. This effect suggests potential therapeutic applications in inflammatory diseases .
- Antibacterial Properties : In vitro studies showed that the compound exhibited antibacterial activity against E. coli with an IC50 value of 15 µM, indicating its potential use as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for synthesizing 3-cyclopropyl-N-(3,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with cyclopropane ring formation and pyrazole core assembly. Key steps include:
- Coupling reactions : Use of carbodiimide coupling agents (e.g., EDCI/HOBt) to link the pyrazole-carboxamide moiety to aromatic substituents .
- Solvent optimization : Polar aprotic solvents like DMF or toluene are preferred for their ability to stabilize intermediates and enhance reaction rates .
- Purification : Column chromatography or recrystallization (e.g., ethanol) ensures high purity (>95%) .
Q. How is the compound characterized post-synthesis?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with aromatic protons (δ 7.2–8.1 ppm) and cyclopropane protons (δ 1.0–1.5 ppm) as key markers .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI) validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Peaks at 1630–1680 cm indicate carboxamide C=O stretching .
Q. What biological activities are associated with pyrazole-carboxamide derivatives?
- Screening Protocols :
- Anticancer assays : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HepG2) at IC values <10 μM .
- Antimicrobial testing : Broth microdilution methods (MIC ≤25 μg/mL) for bacterial/fungal strains .
- Mechanistic Insights : Pyrazole derivatives inhibit kinases or disrupt membrane integrity via hydrophobic interactions .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity?
- Statistical Design of Experiments (DoE) :
- Factor Screening : Use fractional factorial designs to identify critical variables (e.g., solvent polarity, catalyst loading) .
- Response Surface Methodology (RSM) : Optimize parameters like temperature (e.g., 60–80°C) and reaction time (6–24 hours) for maximal yield .
Q. How to resolve contradictions in biological activity data across studies?
- Troubleshooting Framework :
- Reproducibility checks : Validate assays with positive controls (e.g., doxorubicin for cytotoxicity) and standardized protocols .
- Orthogonal assays : Confirm kinase inhibition via Western blotting if initial MTT data is ambiguous .
- Solubility adjustments : Use DMSO stock solutions (<0.1% v/v) to avoid solvent interference .
Q. What computational methods predict the compound’s target interactions?
- Molecular Docking Workflow :
- Target selection : Prioritize kinases (e.g., EGFR, CDK2) based on structural homology to pyrazole-binding proteins .
- Software tools : AutoDock Vina or Schrödinger Suite for binding affinity calculations (ΔG ≤ -8 kcal/mol) .
- Validation : Compare docking results with mutagenesis studies (e.g., residue K48 in EGFR critical for binding) .
Q. How do substituent modifications impact structure-activity relationships (SAR)?
- SAR Case Studies :
- Cyclopropyl vs. methyl groups : Cyclopropyl enhances metabolic stability by reducing CYP450 oxidation .
- Methoxy positioning : 3,5-Dimethoxy on phenyl improves solubility and π-π stacking with target proteins .
- Data Table :
| Substituent | Activity (IC, μM) | LogP |
|---|---|---|
| 3,5-Dimethoxy | 2.1 ± 0.3 | 3.8 |
| 4-Chloro | 5.4 ± 0.7 | 4.2 |
| Source: Derived from |
Key Challenges and Recommendations
- Synthetic Bottlenecks : Low yields in cyclopropane ring formation. Mitigate via slow addition of diazomethane precursors .
- Data Discrepancies : Cross-validate biological assays with orthogonal methods (e.g., SPR for binding affinity) .
- Scalability : Transition from batch to flow chemistry for safer handling of reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
